Regioisomeric Reactivity: 3-Ylidene vs 4-Ylidene
Computational prediction of lipophilicity differentiates methyl 2-(thian-3-ylidene)acetate from its 4‑ylidene regioisomer. The 3‑ylidene isomer displays a calculated LogP of 1.61, whereas the 4‑ylidene isomer is predicted to have a slightly higher LogP of approximately 1.8 [1]. This difference, though modest, suggests the 3‑ylidene conformation may offer marginally better aqueous solubility and different membrane permeability, which can influence pharmacokinetic behaviour in medicinal chemistry programmes.
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.61 (ALogPs consensus prediction) |
| Comparator Or Baseline | Methyl 2-(thian-4-ylidene)acetate (CAS 62702-81-2), predicted LogP ~1.8 |
| Quantified Difference | ΔLogP ≈ –0.2 (3‑ylidene is less lipophilic) |
| Conditions | Predicted using ALogPs consensus model; values sourced from vendor‑provided computational data. |
Why This Matters
In lead optimisation workflows, a ΔLogP of 0.2 units can translate into measurable shifts in solubility and off‑target binding, making the 3‑ylidene isomer the preferred starting scaffold when lower lipophilicity is desired.
- [1] Estimated LogP for methyl 2-(thian-4-ylidene)acetate (CAS 62702-81-2) derived from analogous thiopyran enoate calculation models on Molinspiration and ACD/Labs platforms. View Source
